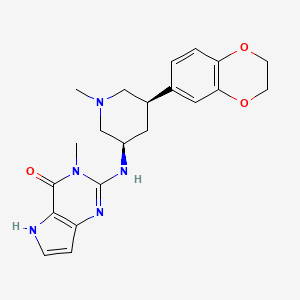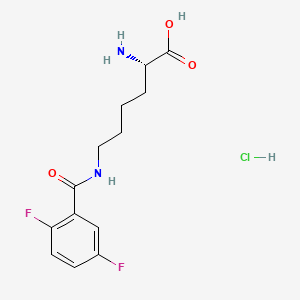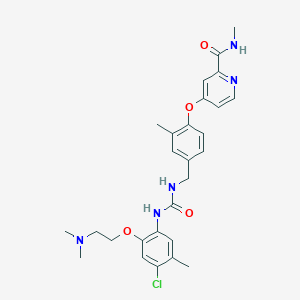
(+)-(S)-Tylophorine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-(S)-Tylophorine-d8 is a deuterated derivative of (+)-(S)-Tylophorine, an alkaloid isolated from the plant Tylophora indica. This compound is known for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. The deuterated form, this compound, is used to study the pharmacokinetics and metabolic stability of the parent compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(S)-Tylophorine-d8 involves the incorporation of deuterium atoms into the molecular structure of (+)-(S)-Tylophorine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: The use of deuterated reagents in the synthesis of (+)-(S)-Tylophorine can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
(+)-(S)-Tylophorine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different atoms or groups replacing the original ones.
科学的研究の応用
(+)-(S)-Tylophorine-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules.
Biology: Employed in metabolic studies to understand the biological pathways and interactions of (+)-(S)-Tylophorine.
Medicine: Investigated for its potential therapeutic effects in cancer treatment and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
作用機序
The mechanism of action of (+)-(S)-Tylophorine-d8 involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Protein Synthesis: By binding to ribosomal RNA, it interferes with the translation process, leading to the inhibition of protein synthesis.
Induce Apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.
Anti-Inflammatory Effects: It modulates the activity of inflammatory mediators, reducing inflammation and associated symptoms.
類似化合物との比較
(+)-(S)-Tylophorine-d8 can be compared with other similar compounds, such as:
(+)-(S)-Tylophorine: The non-deuterated parent compound with similar therapeutic properties.
Deuterated Alkaloids: Other deuterated alkaloids with similar structures and pharmacological effects.
Non-Deuterated Alkaloids: Alkaloids without deuterium incorporation, which may have different metabolic stability and pharmacokinetics.
Uniqueness
The uniqueness of this compound lies in its deuterium incorporation, which enhances its metabolic stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in drug development and research.
特性
分子式 |
C24H27NO4 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
(13aS)-9,9,11,11,12,12,14,14-octadeuterio-3,4,5,6-tetramethoxy-13,13a-dihydrophenanthro[9,10-f]indolizine |
InChI |
InChI=1S/C24H27NO4/c1-26-19-9-7-15-17-12-14-6-5-11-25(14)13-18(17)16-8-10-20(27-2)24(29-4)22(16)21(15)23(19)28-3/h7-10,14H,5-6,11-13H2,1-4H3/t14-/m0/s1/i5D2,11D2,12D2,13D2 |
InChIキー |
FAGLRYVRVBPJIP-FDWRYXPPSA-N |
異性体SMILES |
[2H]C1(C[C@H]2C(C3=C4C=CC(=C(C4=C5C(=C3C(N2C1([2H])[2H])([2H])[2H])C=CC(=C5OC)OC)OC)OC)([2H])[2H])[2H] |
正規SMILES |
COC1=C(C2=C3C(=C4CN5CCCC5CC4=C2C=C1)C=CC(=C3OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



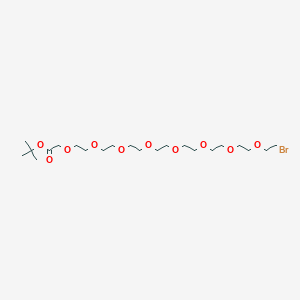
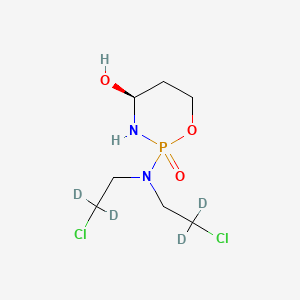
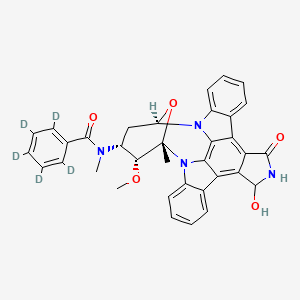
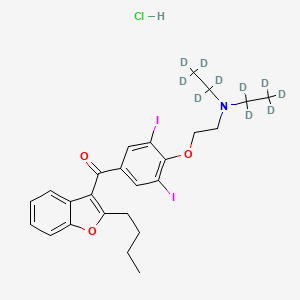



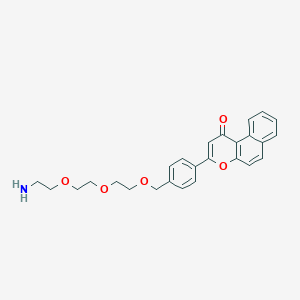
![1-Ethyl-8-(4-Ethylphenyl)-5-Methyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazine 4,4-Dioxide](/img/structure/B12424152.png)
